Welcome to the BenchChem Online Store!
molecular formula C32H40O4 B8497589 5,7-Ditert-butyl-3-(5,7-ditert-butyl-2-oxo-1-benzofuran-3-ylidene)-1-benzofuran-2-one CAS No. 75540-64-6

5,7-Ditert-butyl-3-(5,7-ditert-butyl-2-oxo-1-benzofuran-3-ylidene)-1-benzofuran-2-one

Cat. No. B8497589
M. Wt: 488.7 g/mol
InChI Key: AUNZRGZQGXZRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06323267B1

Procedure details

10 g of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (prepared as described in Example 1 of U.S. Pat. No. 5,614,572) are introduced in 25 ml of 1,2-dichlorobenzene as initial charge and admixed with 0.5 g of 4-dimethylaminopyridine and 3 ml of thionyl chloride. The solution is then gradually heated to 100° C. so that the evolution of HCl and SO2 remains lively, but still controllable. Thereafter the reaction mixture is stirred at 100° C. for a further ½ h. The temperature is subsequently raised to the reflux point. After 75 min, the 1,2-dichlorobenzene is distilled off, at the end with reduced pressure. The isoxindigo is crystallized out by the addition of 30 ml of acetonitrile to the residue, filtered off, washed with acetonitrile and dried to leave 6.8 g (73% of theory) of 5,7,5′,7′-tetra-tert-butyl[3,3′]bibenzofuranylidene-2,2′-dione of the formula (XV).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7](C(C)(C)C)[C:8]2[O:12][C:11](=[O:13])[CH:10](O)[C:9]=2[CH:15]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.Cl>ClC1C=CC=CC=1Cl.CN(C)C1C=CN=CC=1>[C:1]([C:5]1[CH:15]=[C:9]([C:9]([CH3:15])([CH3:10])[CH3:8])[C:8]2[O:12][C:11](=[O:13])[C:10](=[C:10]3[C:7]4[CH:6]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:15]=[C:9]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:8]=4[O:12][C:11]3=[O:13])[C:7]=2[CH:6]=1)([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Thereafter the reaction mixture is stirred at 100° C. for a further ½ h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is subsequently raised to the reflux point
WAIT
Type
WAIT
Details
After 75 min
Duration
75 min
DISTILLATION
Type
DISTILLATION
Details
the 1,2-dichlorobenzene is distilled off, at the end with reduced pressure
CUSTOM
Type
CUSTOM
Details
The isoxindigo is crystallized out by the addition of 30 ml of acetonitrile to the residue
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)=C2C(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)=O)C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 109.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.